molecular formula C18H24F2N4OS B4391440 1'-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

1'-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No. B4391440
M. Wt: 382.5 g/mol
InChI Key: QMUDAXZIJPBUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide, commonly known as DAPT, is a small molecule drug that has been widely used in scientific research. DAPT is a γ-secretase inhibitor that inhibits the activity of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of β-amyloid peptides, which are the main components of amyloid plaques in Alzheimer's disease.

Mechanism of Action

DAPT is a γ-secretase inhibitor that inhibits the activity of γ-secretase, an enzyme that plays a crucial role in the processing of 1'-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide and the generation of β-amyloid peptides. γ-secretase cleaves 1'-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide to generate β-amyloid peptides, which are the main components of amyloid plaques in Alzheimer's disease. DAPT inhibits the activity of γ-secretase, which leads to a decrease in the generation of β-amyloid peptides.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects. DAPT inhibits the processing of 1'-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide and the generation of β-amyloid peptides, which has led to its use in the study of Alzheimer's disease. DAPT has also been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation and development. DAPT has been shown to have anti-tumor effects and has been used in the study of various types of cancer.

Advantages and Limitations for Lab Experiments

DAPT has a number of advantages for lab experiments. DAPT is a small molecule drug that is easy to synthesize and has high purity and yield. DAPT is also relatively stable and has a long shelf life. DAPT has been widely used in scientific research and has a well-established mechanism of action. However, there are also some limitations to the use of DAPT in lab experiments. DAPT is a γ-secretase inhibitor and may have off-target effects on other proteins that are processed by γ-secretase. DAPT may also have dose-dependent effects on cellular processes, which may need to be taken into account in experimental design.

Future Directions

There are a number of future directions for the use of DAPT in scientific research. DAPT has been widely used in the study of Alzheimer's disease and has shown promise as a potential therapeutic agent. Further research is needed to determine the optimal dosing and administration of DAPT in the treatment of Alzheimer's disease. DAPT has also been shown to have anti-tumor effects and may have potential as a cancer therapeutic agent. Further research is needed to determine the optimal dosing and administration of DAPT in the treatment of cancer. DAPT may also have potential as a tool for the study of the Notch signaling pathway and its role in various cellular processes. Further research is needed to determine the optimal use of DAPT in the study of Notch signaling.

Scientific Research Applications

DAPT has been widely used in scientific research to study the role of γ-secretase in various cellular processes. DAPT has been shown to inhibit the processing of 1'-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide and the generation of β-amyloid peptides, which has led to its use in the study of Alzheimer's disease. DAPT has also been used to study the role of γ-secretase in the Notch signaling pathway, which plays a crucial role in cell differentiation and development. DAPT has been shown to inhibit the Notch signaling pathway and has been used to study the role of Notch signaling in various cellular processes.

properties

IUPAC Name

1-[(3,5-difluorophenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N4OS/c19-13-10-14(20)12-15(11-13)22-17(26)23-8-4-18(5-9-23,16(21)25)24-6-2-1-3-7-24/h10-12H,1-9H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUDAXZIJPBUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC(=CC(=C3)F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide
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1'-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

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